methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate
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Overview
Description
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring, an isobutylureido group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with isobutyl isocyanate to form the intermediate 1-(3-isobutylureido)cyclohexane. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-(3-methylureido)cyclohexyl)acetate
- Methyl 2-(1-(3-ethylureido)cyclohexyl)acetate
- Methyl 2-(1-(3-propylureido)cyclohexyl)acetate
Uniqueness
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is unique due to the presence of the isobutylureido group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(2-methylpropylcarbamoylamino)cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)10-15-13(18)16-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFPOVVBJCHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1(CCCCC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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